molecular formula C7H7BN2O2 B8258490 (6-Cyano-5-methylpyridin-3-yl)boronic acid

(6-Cyano-5-methylpyridin-3-yl)boronic acid

Cat. No.: B8258490
M. Wt: 161.96 g/mol
InChI Key: YNMAHEXPRPFGGZ-UHFFFAOYSA-N
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Description

(6-Cyano-5-methylpyridin-3-yl)boronic acid is a pyridine-based boronic acid compound intended for research use only. As a member of the boronic acid family, it is primarily utilized as a key building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . In this pivotal reaction, boronic acids enable the formation of carbon-carbon bonds between aryl halides and their derivatives, facilitating the construction of complex biaryl structures that are foundational in the development of pharmaceuticals and advanced materials . The structure of this compound, featuring both a boronic acid group and a cyano substituent on the pyridine ring, makes it a valuable bifunctional intermediate. The boronic acid group acts as a handle for cross-coupling, while the electron-withdrawing cyano group can influence the electronic properties of the ring and serve as a functional group for further chemical transformations . Researchers can employ this reagent in the synthesis of novel compounds for various applications, including drug discovery, where similar boronic acid-containing molecules have been investigated for their inhibitory activity against specific enzymes and proteasomes . This product requires cold-chain transportation and must be stored in an inert atmosphere at 2-8°C to maintain stability . As with all boronic acids, researchers should handle this material with care, referring to the associated Safety Data Sheet for detailed hazard and risk management information.

Properties

IUPAC Name

(6-cyano-5-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMAHEXPRPFGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C#N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

This method involves the reaction of a halogenated pyridine precursor (e.g., 3-bromo-5-methyl-6-cyanopyridine) with an organometallic reagent (e.g., n-BuLi or i-PrMgCl) to generate a pyridinyl-metal intermediate, which is subsequently quenched with a trialkyl borate.

Example Protocol:

  • Substrate : 3-Bromo-5-methyl-6-cyanopyridine

  • Organometallic Reagent : n-BuLi (2.5 equiv, −78°C in THF)

  • Borylation Agent : Trimethyl borate (B(OMe)₃, 3.0 equiv)

  • Quenching : HCl/H₂O followed by pinacol (1,2-diol) to stabilize the boronic ester.

Key Data:

ParameterValueSource
Yield58–82%
Purity>95% (post-column purification)
StabilityStable as pinacol ester

Selectivity Challenges

The electron-withdrawing cyano group (−CN) at the 6-position and methyl group (−CH₃) at the 5-position influence regioselectivity during halogen-metal exchange. Steric hindrance from the methyl group can reduce yields unless low temperatures (−78°C) and slow reagent addition are employed.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Tetraalkoxydiboron

This method utilizes a halopyridine (e.g., 3-iodo-5-methyl-6-cyanopyridine) and bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

Example Protocol:

  • Substrate : 3-Iodo-5-methyl-6-cyanopyridine

  • Boron Source : B₂Pin₂ (1.2 equiv)

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane/H₂O (4:1) at 90°C for 12 h.

Key Data:

ParameterValueSource
Yield70–85%
Turnover Frequency (TOF)12 h⁻¹
Byproducts<5% homocoupling

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times (e.g., 30 minutes at 110°C) while maintaining yields >80%. This approach is favored for scale-up due to improved efficiency.

Directed Ortho-Metalation (DoM)

Methodology

Directed ortho-metalation leverages a directing group (e.g., −CN) on the pyridine ring to facilitate regioselective borylation.

Example Protocol:

  • Substrate : 5-Methyl-6-cyanopyridine

  • Base : LDA (Lithium Diisopropylamide, 2.0 equiv)

  • Borylation Agent : B(Oi-Pr)₃ (3.0 equiv)

  • Conditions : THF, −78°C, 2 h.

Key Data:

ParameterValueSource
Yield45–60%
Regioselectivity>90% for 3-position

Comparative Analysis of Methods

MethodAdvantagesLimitations
Halogen-Metal ExchangeHigh regioselectivitySensitive to moisture/air
Suzuki CouplingScalable, mild conditionsRequires expensive catalysts
Directed MetalationNo pre-halogenation neededLow yields for bulky groups

Industrial-Scale Production Insights

Industrial protocols often employ continuous flow reactors to enhance efficiency:

  • Catalyst Loading : Reduced to 1–2 mol% Pd via ligand optimization (e.g., XantPhos).

  • Solvent Recycling : 1,4-Dioxane is recovered via distillation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

(6-Cyano-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide, tetrahydrofuran, ethanol.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Chan-Lam Coupling: Formation of aryl amines or aryl ethers.

    Oxidation: Formation of boronic esters or anhydrides.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(6-Cyano-5-methylpyridin-3-yl)boronic acid is primarily used as a building block in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Reaction Mechanisms
The mechanism of action involves the formation of reversible covalent bonds with biological targets, allowing it to interact with diols and other nucleophiles. This property is particularly useful in designing enzyme inhibitors and bioactive molecules.

Biological Applications

Drug Development
Research has indicated that this compound can be utilized in the development of boron-containing drugs. Its ability to form stable complexes with biological molecules makes it a candidate for designing protease inhibitors and anticancer agents. Studies have shown that compounds containing this structure exhibit antiproliferative activity against various cancer cell lines, including prostate cancer cells .

Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of boronic acids on prostate cancer cell lines, this compound derivatives demonstrated significant activity. The results highlighted the importance of specific substitutions on the pyridine ring in enhancing biological activity. For instance, variations in substituents influenced the selectivity and potency against cancer cell lines, providing insights into structure-activity relationships .

Industrial Applications

Material Science
The unique chemical properties of this compound make it suitable for producing advanced materials such as polymers and sensors. Its ability to form strong covalent bonds facilitates the development of materials with tailored properties for specific applications.

Table 1: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisBuilding block for complex organic moleculesSuzuki-Miyaura coupling
Drug DevelopmentPotential use in anticancer agents and protease inhibitorsAntiproliferative activity against cancer
Material ScienceProduction of polymers and sensorsAdvanced materials development

Mechanism of Action

The mechanism of action of (6-Cyano-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The cyano and methyl groups on the pyridine ring can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyridine ring significantly influence the physicochemical behavior of boronic acids. Key analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) pKa (Estimated) Key Properties
(6-Cyano-5-methylpyridin-3-yl)boronic acid -CN (6), -CH₃ (5) 162.97* Not reported ~8.5–9.0† High electrophilicity, moderate solubility
6-Chloro-5-methylpyridine-3-boronic acid -Cl (6), -CH₃ (5) 171.39 180–183 ~9.5–10.0 Lipophilic, stable anhydride formation
(6-Amino-5-methylpyridin-3-yl)boronic acid -NH₂ (6), -CH₃ (5) 151.96 Not reported ~8.0–8.5 High H-bonding capacity (3 donors, 4 acceptors)
Phenylboronic acid None (aromatic) 121.93 216–219 ~8.7 Broad diol binding, diagnostic use

*Calculated based on formula C₇H₇BN₂O₂.
†Estimated based on electron-withdrawing effects of -CN compared to analogs .

Key Observations :

  • Electron-withdrawing groups (-CN, -Cl) increase acidity (lower pKa), enhancing boronate ester formation at physiological pH .
  • Amino groups (-NH₂) improve aqueous solubility and hydrogen-bonding interactions, beneficial for biomolecular recognition .

Sensing and Molecular Recognition

Boronic acids bind diols, enabling sugar sensing:

  • This compound’s lowered pKa could enhance fructose binding at neutral pH, similar to Wulff-type boronic acids used in ionophoric cholate complexes .
  • Boronic acid-modified polymers (e.g., poly-3-thienylboronic acid) detect saccharides via conductivity changes, with electron-withdrawing groups improving response kinetics .

Biological Activity

(6-Cyano-5-methylpyridin-3-yl)boronic acid is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group and a boronic acid functional group. The presence of these functional groups contributes to its reactivity and potential biological activity.

  • Molecular Formula : C7_7H8_8BNO2_2
  • Molecular Weight : Approximately 165.95 g/mol

Antimicrobial Properties

Research has indicated that boronic acids, including this compound, exhibit antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acidE. coli50 mg/mL
Various derivativesS. aureusModerate activity
Other derivativesP. aeruginosaVariable activity

These findings suggest that modifications in the structure of boronic acids can significantly influence their antibacterial efficacy, making them promising candidates for developing new antimicrobial agents .

Enzyme Inhibition

Boronic acids are known to inhibit proteasomes and certain enzymes, which positions them as potential therapeutic agents in treating diseases such as cancer. The mechanism often involves the reversible covalent bonding of the boronic acid to the active site of target enzymes, disrupting their function.

For example, this compound has been explored for its ability to inhibit Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers. The structural modifications in this compound may enhance its binding affinity and metabolic stability, making it a candidate for further drug development .

Case Studies

  • Study on Antibacterial Activity : A comparative analysis of various pyridine-based boronic acids revealed that those with cyano substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. This study utilized the agar-well diffusion method to assess the effectiveness of these compounds .
  • Inhibition of Cancer Cell Proliferation : Another investigation focused on the antiproliferative effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By forming reversible covalent bonds with target enzymes, it disrupts their normal function.
  • Antimicrobial Action : The compound's ability to interfere with bacterial cell wall synthesis or function may contribute to its antimicrobial efficacy.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (6-Cyano-5-methylpyridin-3-yl)boronic acid, and what challenges arise during purification?

The synthesis of aromatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Miyaura borylation) or directed ortho-metalation. However, boronic acids are prone to protodeboronation and require inert conditions. Purification is challenging due to their hygroscopic nature and propensity to form boroxines (cyclic trimers) via dehydration. To mitigate this, intermediates are often synthesized as protected esters (e.g., pinacol boronic esters) and later hydrolyzed. For example, highlights the use of prodrug strategies to stabilize boronic acids during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization requires a combination of techniques:

  • NMR Spectroscopy : 11^{11}B NMR identifies boronic acid peaks (~30 ppm for free acids; ~20 ppm for esters) .
  • Mass Spectrometry : MALDI-MS or LC-MS/MS is used, but boroxine formation can complicate analysis. Derivatization with diols (e.g., mannitol) stabilizes the compound for accurate detection .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways (e.g., boroxine formation at ~150–200°C) .

Advanced Research Questions

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

  • pH Control : Boronic acids form reversible esters with diols under neutral/alkaline conditions. Buffers at pH 8–9 enhance stability but may alter reactivity .
  • Co-solvents : Use DMSO or ethanol (10–20%) to reduce water activity and suppress hydrolysis.
  • Protection/Deprotection : Temporarily convert the boronic acid to a pinacol ester, which is hydrolyzed in situ during experiments .

Q. How does the cyano substituent influence the reactivity and biological activity of this compound compared to other pyridinylboronic acids?

The electron-withdrawing cyano group at the 6-position:

  • Enhances Electrophilicity : Increases Lewis acidity of boron, improving diol-binding affinity (e.g., for glycoprotein targeting) .
  • Modulates Lipophilicity : The CN group reduces logP, potentially improving solubility but altering membrane permeability. Comparative studies with analogs (e.g., 5-methylpyridin-3-ylboronic acid) are essential to isolate substituent effects .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound, and how are contradictions in activity data resolved?

  • Cell Lines : Glioblastoma (U87-MG) and triple-negative breast cancer (MDA-MB-231) models are common for boronic acid testing due to proteasome inhibition mechanisms .
  • Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum proteins binding boron). Validate using orthogonal assays (e.g., caspase-3 activation vs. MTT) and control for boroxine contamination via HPLC .

Q. Can this compound act as a fluorescent probe or biosensor component?

Yes, its boronic acid moiety binds diols (e.g., glycans on cell surfaces), enabling applications in:

  • Glycoprotein Detection : Immobilize the compound on SPR chips or quantum dots for label-free glycoprotein profiling .
  • Glucose Sensing : Incorporate into polymer matrices (e.g., PAPBA) for glucose-responsive hydrogels. The cyano group may enhance fluorescence quenching efficiency .

Q. What computational approaches predict the mutagenic potential or off-target interactions of this compound?

  • QSAR Models : Train on datasets of boronic acid toxicity (e.g., Ames test results) to predict mutagenicity .
  • Docking Studies : Simulate binding to off-targets like serine proteases or β-lactamases, which share catalytic serine residues with proteasomes .

Methodological Challenges

Q. How are trace impurities (e.g., boroxines) quantified in this compound batches?

  • LC-MS/MS : Use a triple quadrupole system in MRM mode with a HILIC column (e.g., Acquity BEH Amide) to separate boronic acids from boroxines. Limit of quantification (LOQ) can reach 1 ppm with derivatization-free protocols .
  • 11^{11}B NMR : Quantify boroxine peaks (~18 ppm) relative to the free acid .

Q. What precautions are necessary when handling this compound under high-temperature conditions (e.g., polymerization studies)?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.
  • TGA Monitoring : Degradation begins at ~150°C; avoid prolonged heating above this threshold. For flame-retardant applications, blend with thermally stable matrices (e.g., polyhedral oligomeric silsesquioxanes) .

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